molecular formula C6H5N5O4S B14233426 4-Azido-3-nitrobenzenesulfonamide CAS No. 449790-50-5

4-Azido-3-nitrobenzenesulfonamide

Cat. No.: B14233426
CAS No.: 449790-50-5
M. Wt: 243.20 g/mol
InChI Key: NKYSKYNABUIXFZ-UHFFFAOYSA-N
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Description

4-Azido-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of azido, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-3-nitrobenzenesulfonamide typically involves the introduction of the azido group into a nitrobenzenesulfonamide precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable azide source, such as sodium azide, reacts with a nitrobenzenesulfonamide under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium azide, dimethylformamide, elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-3-nitrobenzenesulfonamide.

    Substitution: Various azido-substituted derivatives.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

4-Azido-3-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Azido-3-nitrobenzenesulfonamide is primarily based on its ability to undergo nucleophilic substitution reactions. The azido group can form covalent bonds with nucleophiles, making it a valuable tool in bioconjugation and labeling studies. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-3-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    4-Azido-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

    4-Azido-3-nitrobenzenesulfonyl fluoride: Features a sulfonyl fluoride group.

Uniqueness

4-Azido-3-nitrobenzenesulfonamide is unique due to the combination of azido, nitro, and sulfonamide groups in a single molecule. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in different scientific fields .

Properties

CAS No.

449790-50-5

Molecular Formula

C6H5N5O4S

Molecular Weight

243.20 g/mol

IUPAC Name

4-azido-3-nitrobenzenesulfonamide

InChI

InChI=1S/C6H5N5O4S/c7-10-9-5-2-1-4(16(8,14)15)3-6(5)11(12)13/h1-3H,(H2,8,14,15)

InChI Key

NKYSKYNABUIXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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